Structural Identity Differentiation: 3-Hydroxymethyl vs. 3-Methyl Substituent Distinguishes Two Distinct Hydralazine Metabolites
This compound is a specific downstream hydroxylated metabolite of hydralazine, distinguished from the primary acetylated metabolite 3-methyl-s-triazolo[3,4-a]phthalazine (MTP) by the presence of a hydroxymethyl group at the 3-position rather than a methyl group. HPLC assays have been developed that achieve baseline resolution between these two metabolites, with 3-hydroxymethyl eluting earlier than 3-methyl under reversed-phase conditions due to its increased polarity [1].
| Evidence Dimension | Structural identity and chromatographic retention order |
|---|---|
| Target Compound Data | 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine; CAS 54687-66-0; MW 200.2; C₁₀H₈N₄O with -CH₂OH at 3-position; elutes earlier in reversed-phase HPLC |
| Comparator Or Baseline | 3-Methyl-s-triazolo[3,4-a]phthalazine (MTP); CAS 20062-41-3; MW 184.2; C₁₀H₈N₄ with -CH₃ at 3-position; elutes later in reversed-phase HPLC |
| Quantified Difference | Mass difference: +16 Da (hydroxyl vs. hydrogen); H-bond donors: 1 vs. 0; Retention order: target elutes before comparator |
| Conditions | Reversed-phase HPLC with UV detection as described in Lacagnin et al., 1986; human plasma and urine metabolite profiling |
Why This Matters
Procuring the correct 3-hydroxymethyl analog is essential for accurate metabolite identification in hydralazine pharmacokinetic studies; substitution with the 3-methyl analog would misidentify the metabolic pathway and produce quantitatively inaccurate pharmacokinetic profiles.
- [1] Lacagnin LB, Colby HD, O'Donnell JP. Separation and quantitation of hydralazine metabolites by high-performance liquid chromatography. J Chromatogr. 1986;374(2):415-420. PMID: 3958095. View Source
